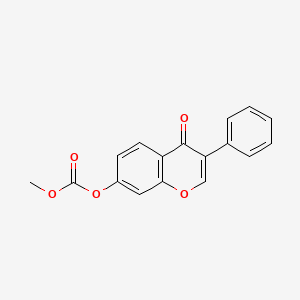
methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate, also known as coumarin-3-carbonic acid methyl ester, is a chemical compound that belongs to the coumarin family. Coumarins are organic compounds found in many plant species and are known for their various biological activities, including anti-inflammatory, anticoagulant, and anticancer properties. Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate varies depending on its application. As a fluorescent probe, the compound binds to metal ions through coordination bonds and undergoes a conformational change that results in fluorescence emission. As a photosensitizer for PDT, the compound generates reactive oxygen species upon light activation, which can induce apoptosis or necrosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has been shown to have low toxicity and no significant adverse effects on normal cells or tissues. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have shown that the compound can effectively inhibit tumor growth and prolong survival in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate in lab experiments is its high selectivity for certain metal ions, which allows for accurate detection and quantification. Another advantage is its low toxicity and minimal adverse effects, which make it a safe and effective tool for scientific research.
One limitation of using methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate is its relatively low water solubility, which can limit its applications in aqueous environments. Another limitation is its potential photobleaching during fluorescence imaging, which can result in reduced sensitivity and accuracy.
Future Directions
There are several future directions for research on methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the exploration of its potential applications in other scientific research fields, such as environmental monitoring and bioimaging.
Additionally, further studies are needed to elucidate the mechanism of action of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate in different applications and to optimize its properties for specific research needs. Overall, the compound has great potential for advancing scientific research and contributing to the development of new technologies and therapies.
Synthesis Methods
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate can be synthesized using a variety of methods. One common method involves the reaction of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonatearboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methanol and a base catalyst to yield the methyl ester. Another method involves the reaction of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonatearboxylic acid with dimethyl carbonate and a base catalyst to form the methyl ester directly.
Scientific Research Applications
Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has been studied for its potential applications in various scientific research fields. One area of interest is its use as a fluorescent probe for detecting metal ions. Studies have shown that the compound can selectively bind to certain metal ions, such as copper and iron, and emit fluorescence upon excitation. This property makes it a useful tool for detecting and quantifying metal ions in biological and environmental samples.
Another area of research involves the use of methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizing agent and light to generate reactive oxygen species that can kill cancer cells. Methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate has been shown to have effective PDT activity against cancer cells in vitro and in vivo.
properties
IUPAC Name |
methyl (4-oxo-3-phenylchromen-7-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-17(19)22-12-7-8-13-15(9-12)21-10-14(16(13)18)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUPJRVSHYYZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-oxo-3-phenyl-4H-chromen-7-yl carbonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)

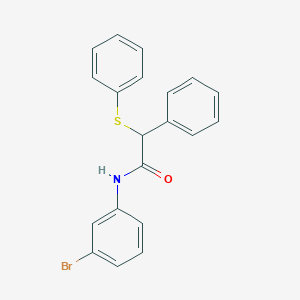

![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![ethyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5147284.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
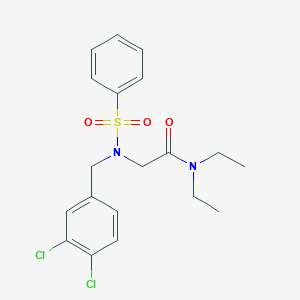
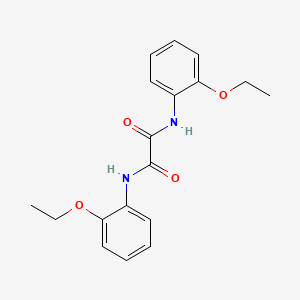
![2H,5'H-spiro[acenaphthylene-1,6'-diindeno[1,2-b:2',1'-e]pyridine]-2,5',7'(12'H)-trione](/img/structure/B5147327.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)
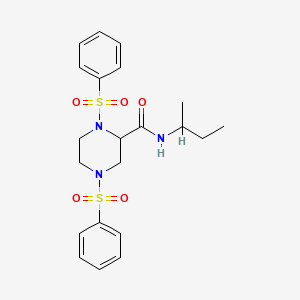
![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)